![molecular formula C7H2Cl2FN B139205 2,4-Dichloro-5-fluorobenzonitrile CAS No. 128593-93-1](/img/structure/B139205.png)
2,4-Dichloro-5-fluorobenzonitrile
Overview
Description
“2,4-Dichloro-5-fluorobenzonitrile” is a chemical compound with the molecular formula C7H2Cl2FN . It is used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-5-fluorobenzonitrile” consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a nitrile group . The IUPAC name for this compound is 2,4-dichloro-5-fluorobenzonitrile .
Physical And Chemical Properties Analysis
“2,4-Dichloro-5-fluorobenzonitrile” is a white to cream-colored crystalline powder . It has a molecular weight of 190.00 g/mol . Its exact mass and monoisotopic mass are 188.9548326 g/mol . It has a topological polar surface area of 23.8 Ų .
Scientific Research Applications
I have conducted several searches to gather information on the scientific research applications of “2,4-Dichloro-5-fluorobenzonitrile”. However, the available information from the search results is not comprehensive enough to cover six to eight unique applications in detail as you requested.
The search results indicate that “2,4-Dichloro-5-fluorobenzonitrile” is used as a starting material for the synthesis of various chemical compounds, such as 2-chloro-4,5-difluorobenzoic acid and chloro-2-difluoro-4,5-benzonitrile . It is also mentioned as an intermediate in the synthesis of finafloxacin hydrochloride, a fluoroquinolone antibiotic , and in the synthesis of 2,4-dibromo-5-fluorobenzoic acid, which is related to fluoroquinolones .
Mechanism of Action
Target of Action
2,4-Dichloro-5-fluorobenzonitrile is primarily used as a basic material for the synthesis of 2-chloro-4,5-difluorobenzoic acid . This compound is an intermediate in the preparation of pharmaceuticals and agrochemicals .
Mode of Action
The compound is employed in the synthesis of 2-chloro-4,5-difluorobenzoic acid via 2-chloro-4,5-difluorobenzonitrile . This is achieved by selective fluorination . The compound is also used in the preparation of chloro-2-difluoro-4,5-benzonitrile .
Biochemical Pathways
It’s known that the compound is used in the synthesis of pharmaceuticals and agrochemicals , suggesting it may play a role in various biochemical pathways depending on the specific end product.
Safety and Hazards
properties
IUPAC Name |
2,4-dichloro-5-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBZWBDTFUFZSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382268 | |
Record name | 2,4-Dichloro-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-fluorobenzonitrile | |
CAS RN |
128593-93-1 | |
Record name | 2,4-Dichloro-5-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128593-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,4-Dichloro-5-fluorobenzonitrile in chemical synthesis?
A1: 2,4-Dichloro-5-fluorobenzonitrile serves as a crucial starting material for synthesizing 2,4,5-trifluorobenzonitrile []. This transformation highlights its role as a valuable building block in organic chemistry.
Q2: What is the main advantage of the synthesis method described for 2,4,5-trifluorobenzonitrile using 2,4-Dichloro-5-fluorobenzonitrile as a starting material?
A2: The patented synthesis method [] emphasizes the use of a phase transfer catalyst, enabling the reaction to proceed efficiently and achieve a high yield of 2,4,5-trifluorobenzonitrile. This approach offers an economically advantageous and industrially scalable process.
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